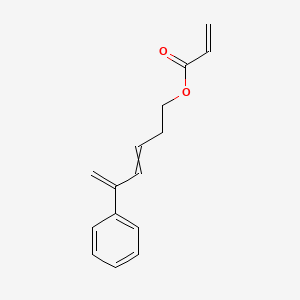
5-Phenylhexa-3,5-dien-1-yl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenylhexa-3,5-dien-1-yl prop-2-enoate is an organic compound characterized by a phenyl group attached to a hexa-dienyl chain, which is further connected to a prop-2-enoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylhexa-3,5-dien-1-yl prop-2-enoate typically involves the reaction of a phenyl-substituted hexa-diene with a prop-2-enoate derivative. The reaction conditions often require a catalyst to facilitate the formation of the desired product. Common catalysts include palladium or nickel complexes, which promote the coupling of the phenyl and prop-2-enoate groups under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenylhexa-3,5-dien-1-yl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the compound.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, ketones, saturated derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Phenylhexa-3,5-dien-1-yl prop-2-enoate has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: The compound is utilized in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 5-Phenylhexa-3,5-dien-1-yl prop-2-enoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenylhexa-3,5-dien-1-ol: Similar structure but with a hydroxyl group instead of the prop-2-enoate group.
5-Phenylhexa-3,5-dien-1-yl acetate: Contains an acetate group instead of the prop-2-enoate group.
5-Phenylhexa-3,5-dien-1-yl butyrate: Features a butyrate group in place of the prop-2-enoate group.
Uniqueness
5-Phenylhexa-3,5-dien-1-yl prop-2-enoate is unique due to its specific combination of a phenyl group, a hexa-dienyl chain, and a prop-2-enoate group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
827324-97-0 |
|---|---|
Formule moléculaire |
C15H16O2 |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
5-phenylhexa-3,5-dienyl prop-2-enoate |
InChI |
InChI=1S/C15H16O2/c1-3-15(16)17-12-8-7-9-13(2)14-10-5-4-6-11-14/h3-7,9-11H,1-2,8,12H2 |
Clé InChI |
USAHYBVUZJUENW-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCC=CC(=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


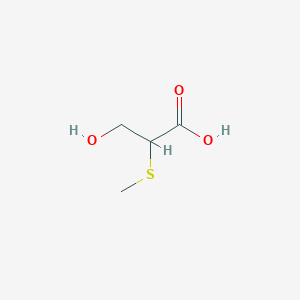
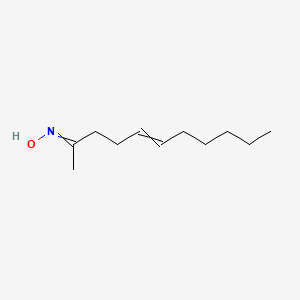
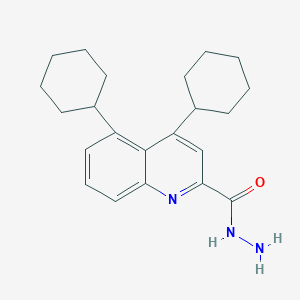
![N-[4-(Cyclohepta-2,4-dien-1-YL)butylidene]hydroxylamine](/img/structure/B14208779.png)
![Acetamide, N-[4-oxo-4-(2-thienyl)butyl]-](/img/structure/B14208782.png)
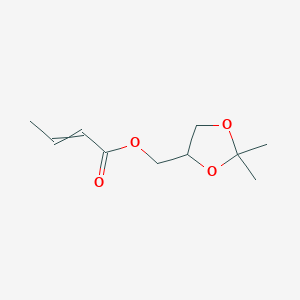
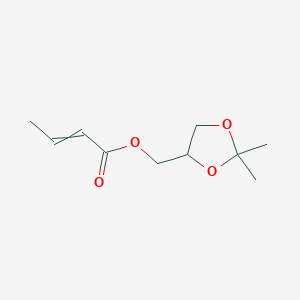
![4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidin-2-amine](/img/structure/B14208811.png)
![1H-Indole, 3-[[4-(2-methoxyphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14208822.png)
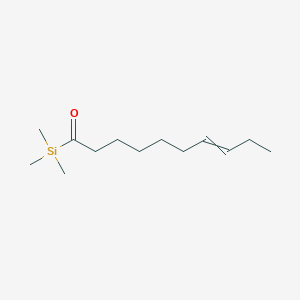


![9,9-Bis[3,5-bis(trifluoromethyl)phenyl]-9H-fluorene](/img/structure/B14208845.png)
![Butanoic acid, 4-[(2-acetyl-4-bromo-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B14208852.png)
